1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-phenylpiperazine
Overview
Description
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.18992602 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives are a cornerstone in the development of new pharmacological agents due to their versatility and proven drug-like qualities. These compounds have shown significant promise in treating central nervous system (CNS) disorders. The exploration of N-phenylpiperazine scaffolds has led to the development of prototypes for various therapeutic fields beyond CNS applications, indicating a broad utility spectrum for these compounds. The continuous innovation in substituting and modifying the molecular skeleton of phenylpiperazine derivatives could lead to pharmacokinetic and pharmacodynamic advancements across several therapeutic areas (Maia, Tesch, & Fraga, 2012).
Drug Metabolism and Environmental Impact
Arylpiperazine derivatives undergo extensive metabolism, with N-dealkylation being a primary metabolic pathway. This process results in the formation of 1-aryl-piperazines, which have diverse effects on neurotransmitter receptors. Understanding the metabolism and disposition of these derivatives is crucial for assessing their pharmacological properties and potential as therapeutic agents. The systemic and pre-systemic metabolism of arylpiperazine derivatives, including their transformation into 1-aryl-piperazines and subsequent oxidation, plays a significant role in their pharmacological actions and safety profiles (Caccia, 2007).
Properties
IUPAC Name |
1-(2-nitro-5-pyrrolidin-1-ylphenyl)-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-24(26)19-9-8-18(21-10-4-5-11-21)16-20(19)23-14-12-22(13-15-23)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAJHSHDPIWFGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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